1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene

Description

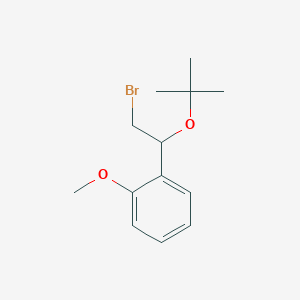

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene (CAS: 72912-33-5) is an aromatic compound featuring a methoxy-substituted benzene ring with a brominated ethyl side chain modified by a bulky tert-butoxy group. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of 287.19 g/mol . The tert-butoxy group introduces significant steric hindrance, which influences reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals.

Properties

Molecular Formula |

C13H19BrO2 |

|---|---|

Molecular Weight |

287.19 g/mol |

IUPAC Name |

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methoxybenzene |

InChI |

InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-7-5-6-8-11(10)15-4/h5-8,12H,9H2,1-4H3 |

InChI Key |

HWZHTMVJBBETRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(CBr)C1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzene (anisole) and tert-butyl alcohol.

Bromination: The first step involves the bromination of anisole to introduce the bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

Alkylation: The brominated anisole is then subjected to alkylation with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the tert-butoxyethyl group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various oxidation or reduction products.

Common reagents used in these reactions include bases like sodium hydroxide, potassium tert-butoxide, and oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Chemical Biology: The compound is employed in chemical biology research to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In elimination reactions, the compound undergoes a concerted E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond and the elimination of the bromine atom .

Comparison with Similar Compounds

Substituent Position and Bulkiness

- 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methoxybenzene : Contains a bromine atom on the ethyl chain adjacent to the tert-butoxy group, creating steric hindrance. The methoxy group is at the ortho position relative to the ethyl substituent .

- (E)-1-(2-Bromovinyl)-2-methoxybenzene (): Replaces the ethyl-tert-butoxy chain with a bromovinyl group. The vinyl double bond increases reactivity in cycloaddition or elimination reactions compared to the saturated ethyl chain in the target compound .

- 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene (): Features a hexyloxy group instead of tert-butoxy.

Functional Group Variations

- 1-Methoxy-4-(1-((5,5,5-trifluoropentyl)oxy)ethyl)benzene (): Substitutes tert-butoxy with a fluorinated pentyloxy group. The electron-withdrawing trifluoromethyl group alters electronic properties, affecting nucleophilic substitution rates .

- 2'-Bromo-2-chloro-5-methoxy-1,1'-biphenyl (): A biphenyl structure with bromine and chlorine substituents. The lack of an ethyl-tert-butoxy chain simplifies steric interactions but reduces versatility in forming branched intermediates .

Spectroscopic Properties

- ¹H NMR : The tert-butoxy group in the target compound produces a singlet at δ ~1.2 ppm (9H), distinct from the multiplet patterns of hexyloxy (δ ~0.8–1.5 ppm) or trifluoropentyloxy groups (δ ~2.0–2.5 ppm) .

- ¹³C NMR : The quaternary carbon in the tert-butoxy group resonates at δ ~70–75 ppm, whereas fluorinated analogues (e.g., 1-(2-fluoropropyl)-2-methoxybenzene in ) show deshielded carbons due to electronegative fluorine .

Physical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.